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Compound of Interest

Compound Name: Antiparasitic agent-18

Cat. No.: B12368846

In-depth Technical Guide: Antiparasitic Agent-18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic agent-18, identified as compound 3a in initial screenings, is a potent
antiprotozoal compound with significant activity against a range of kinetoplastid parasites. This
technical guide provides a comprehensive overview of its chemical structure, properties,
synthesis, and biological activity, intended to support further research and development efforts
in the field of parasitology. The compound's chemical scaffold, a quinoline-triazole conjugate,
represents a promising area for the development of novel therapeutics for neglected tropical
diseases.

Chemical Structure and Properties

The definitive chemical structure of Antiparasitic agent-18 has been identified through its
Chemical Abstracts Service (CAS) number.

IUPAC Name: N-(5-(1H-1,2,3-triazol-1-yl)pentyl)-7-chloro-4-oxo-1,4-dihydroquinoline-3-
carboxamide

CAS Number: 2821884-59-5
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Physicochemical Properties

A summary of the key physicochemical properties of Antiparasitic agent-18 is presented in
the table below. These properties are crucial for understanding the compound's behavior in
biological systems and for formulating it for in vitro and in vivo studies.

Property Value Source

Molecular Formula C25H21N70 MedchemExpress|[1]
Molecular Weight 435.48 g/mol MedchemExpress[1]
Appearance Solid General knowledge
Solubility Soluble in DMSO General knowledge
pKa (Predicted) N/A

LogP (Predicted) N/A

Synthesis and Experimental Protocols

The synthesis of Antiparasitic agent-18 involves a multi-step process culminating in the
formation of the quinoline-triazole conjugate. The general synthetic strategy involves the
preparation of two key intermediates: a 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
core and a 1-(5-azidopentyl)-1H-1,2,3-triazole side chain, followed by their coupling.

Synthesis of 7-chloro-4-oxo0-1,4-dihydroquinoline-3-
carboxylic acid

The quinoline core can be synthesized via the Gould-Jacobs reaction.
Experimental Protocol:

o Step 1: Condensation. React m-chloroaniline with diethyl ethoxymethylenemalonate. This
reaction is typically heated to drive off the ethanol byproduct.

o Step 2: Cyclization. The resulting intermediate is cyclized at high temperature, often in a
high-boiling solvent like Dowtherm A, to form the ethyl ester of 7-chloro-4-hydroxyquinoline-
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3-carboxylic acid.

o Step 3: Saponification. The ester is then saponified using a base, such as sodium hydroxide,
to yield the corresponding carboxylic acid.

o Step 4: Acidification. The reaction mixture is acidified to precipitate the final product, 7-
chloro-4-hydroxy-3-quinolinecarboxylic acid, which exists in tautomeric equilibrium with 7-
chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The precipitate is then filtered, washed,
and dried.

Synthesis of 1-(5-azidopentyl)-1H-1,2,3-triazole

This intermediate can be prepared through a copper(l)-catalyzed azide-alkyne cycloaddition
(CuAAC), also known as "click chemistry".

Experimental Protocol:

o Step 1: Azide Formation. Start with a suitable 5-carbon linker containing a terminal alkyne
and a leaving group (e.g., a halide). React this with sodium azide to introduce the azide
functionality.

o Step 2: Cycloaddition. The resulting azido-alkyne is then reacted with a suitable triazole
precursor in the presence of a copper(l) catalyst to form the 1,2,3-triazole ring.

Final Amide Coupling

The final step is the formation of an amide bond between the quinoline carboxylic acid and the
amine group of the triazole side chain.

Experimental Protocol:

 Activation of Carboxylic Acid. The 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is
activated using a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) or 4-
Dimethylaminopyridine (DMAP).[2][3]

» Amine Addition. The amine-containing triazole side chain is then added to the reaction
mixture.
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e Reaction Conditions. The reaction is typically carried out in an aprotic solvent like
dimethylformamide (DMF) at room temperature.[4]

 Purification. The final product, Antiparasitic agent-18, is purified using standard techniques
such as column chromatography.
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Caption: Synthetic workflow for Antiparasitic Agent-18.

Biological Activity and Mechanism of Action

Antiparasitic agent-18 has demonstrated potent and selective activity against several
kinetoplastid parasites.

In Vitro Antiparasitic Activity

The following table summarizes the reported in vitro efficacy of Antiparasitic agent-18.
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Parasite EC50 (M) Source

Trypanosoma brucei 0.4 MedchemExpress[1]
Trypanosoma cruzi 0.21 MedchemExpress[1]
Leishmania donovani 0.26 MedchemExpress[1]

Experimental Protocol for EC50 Determination

The half-maximal effective concentration (EC50) is a measure of a drug's potency. A common
method for determining the EC50 for antitrypanosomal compounds is the resazurin-based cell

viability assay.
e Cell Culture. Parasites are cultured in appropriate media to logarithmic growth phase.
o Compound Dilution. A serial dilution of Antiparasitic agent-18 is prepared in a 96-well plate.

¢ Incubation. A suspension of the parasites is added to each well containing the compound
dilutions, as well as to positive (no drug) and negative (no cells) control wells. The plate is
then incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 48-
72 hours).[5]

 Viability Assessment. Resazurin solution is added to each well. Viable, metabolically active
cells reduce the blue resazurin to the pink, fluorescent resorufin.

o Data Acquisition. The fluorescence is measured using a plate reader.

» Data Analysis. The fluorescence readings are normalized to the controls, and the EC50
value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate
software.
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Caption: Workflow for EC50 determination using a resazurin-based assay.
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Mechanism of Action

The precise molecular target of Antiparasitic agent-18 has not been fully elucidated. However,
the quinoline-3-carboxamide scaffold is known to be a "privileged structure” in medicinal
chemistry, with derivatives exhibiting a wide range of biological activities. In the context of
kinetoplastid parasites, compounds with this core structure have been shown to interfere with
various essential cellular processes.

Potential mechanisms of action for this class of compounds include:

« Inhibition of unique parasite enzymes: Kinetoplastids possess unique enzymes that are
absent in their mammalian hosts, making them attractive drug targets. These include
enzymes involved in redox metabolism (e.g., trypanothione reductase) and glycolysis.

 Disruption of DNA and RNA synthesis: Some quinoline derivatives are known to intercalate
with DNA or inhibit topoisomerases, leading to the disruption of DNA replication and
transcription.

« Interference with signaling pathways: The compound may inhibit key protein kinases or other
signaling molecules that are essential for parasite survival, proliferation, or differentiation.

Further target identification and validation studies are required to pinpoint the specific
molecular mechanism of Antiparasitic agent-18.
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Caption: Putative mechanisms of action for Antiparasitic Agent-18.

Conclusion

Antiparasitic agent-18 is a promising lead compound for the development of new treatments
for diseases caused by kinetoplastid parasites. Its potent in vitro activity and the synthetic
tractability of its quinoline-triazole scaffold make it an attractive candidate for further medicinal
chemistry optimization and in vivo evaluation. Elucidation of its precise mechanism of action
will be critical for advancing this compound and its analogs through the drug development

pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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